molecular formula C16H22N4O2S2 B2637622 5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235633-84-7

5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2637622
CAS No.: 1235633-84-7
M. Wt: 366.5
InChI Key: PXEFAEUDOIVUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine halides and the piperidine intermediate.

    Thiophene Ring Functionalization: The thiophene ring is functionalized with an ethyl group and a sulfonamide group. This step may involve Friedel-Crafts alkylation for the ethyl group and sulfonation reactions for the sulfonamide group.

    Final Coupling: The final step involves coupling the functionalized thiophene ring with the piperidine-pyrimidine intermediate under conditions that promote the formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halides can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, the compound may be used to study the interactions of sulfonamides with biological targets, such as enzymes or receptors.

Medicine

Medicinally, 5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy, such as bacterial infections or certain cancers.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, leading to bacteriostatic effects. The piperidine and pyrimidine moieties may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    Piperidine Derivatives: Compounds like piperidine itself or its derivatives, which are common in pharmaceuticals.

    Thiophene Derivatives: Compounds containing the thiophene ring, used in various chemical and pharmaceutical applications.

Uniqueness

5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring with a sulfonamide group, a piperidine ring, and a pyrimidine moiety. This combination of functional groups provides a versatile scaffold for chemical modifications and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-ethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-2-14-4-5-15(23-14)24(21,22)19-12-13-6-10-20(11-7-13)16-17-8-3-9-18-16/h3-5,8-9,13,19H,2,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEFAEUDOIVUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.